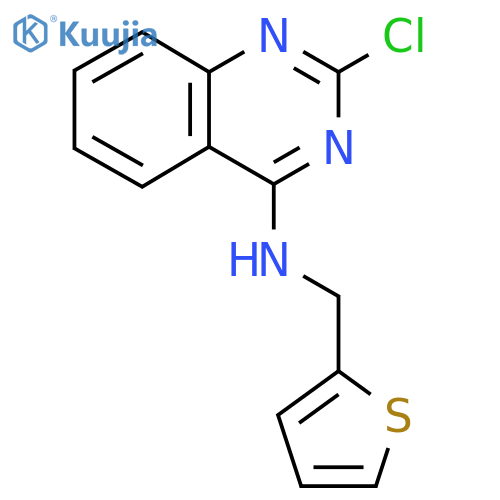

Cas no 1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

1026287-65-9 structure

商品名:2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

CAS番号:1026287-65-9

MF:C13H10ClN3S

メガワット:275.756599903107

MDL:MFCD17348617

CID:4559424

PubChem ID:10423550

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

- 2-chloro-N-(2-thienylmethyl)quinazolin-4-amine

- BRB28765

- HTS009208

- W18019

- 2-chloro-N-[(thiophen-2-yl)methyl]quinazolin-4-amine

- SY317580

- CS-0062112

- AS-68557

- AKOS006092568

- 1026287-65-9

- MFCD17348617

- SCHEMBL3643331

-

- MDL: MFCD17348617

- インチ: 1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)

- InChIKey: CVAMKMNWQVMRDG-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2C=CC=CC=2C(=N1)NCC1=CC=CS1

計算された属性

- せいみつぶんしりょう: 275.028396g/mol

- どういたいしつりょう: 275.028396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 66

- ぶんしりょう: 275.76g/mol

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23040-5g |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 5g |

¥3744.0 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-1g |

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 1g |

1559.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-200mg |

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 200mg |

690.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1224334-5g |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 5g |

$720 | 2024-06-03 | |

| eNovation Chemicals LLC | D755272-5g |

2-CHLORO-N-(THIOPHEN-2-YLMETHYL)QUINAZOLIN-4-AMINE |

1026287-65-9 | 95% | 5g |

$545 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23040-1g |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 1g |

¥1659.0 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-50mg |

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 50mg |

362.0CNY | 2021-07-15 | |

| abcr | AB513374-250mg |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |

1026287-65-9 | 250mg |

€248.80 | 2025-02-13 | ||

| abcr | AB513374-5g |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |

1026287-65-9 | 5g |

€844.80 | 2025-02-13 | ||

| Aaron | AR019FOS-250mg |

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

1026287-65-9 | 95% | 250mg |

$124.00 | 2025-02-28 |

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1026287-65-9)2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):191.0/429.0